molecular formula C16H16N4O2S B2525380 N-(5-methylisoxazol-3-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-20-9

N-(5-methylisoxazol-3-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2525380
CAS No.: 851131-20-9
M. Wt: 328.39
InChI Key: QSPKZCYDQCTQSS-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a thioacetamide bridge linking an isoxazole and a substituted imidazole moiety. The m-tolyl (meta-methylphenyl) group on the imidazole ring and the 5-methylisoxazole substituent are critical for its molecular interactions, particularly in biological systems.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11-4-3-5-13(8-11)20-7-6-17-16(20)23-10-15(21)18-14-9-12(2)22-19-14/h3-9H,10H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPKZCYDQCTQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Thioether Formation:

    Imidazole Substitution: The final step involves the substitution of the imidazole ring onto the thioether intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-methylisoxazol-3-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 5-methylisoxazole with imidazole derivatives, followed by thioacetylation. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy compared to traditional antibiotics.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Vancomycin16
Escherichia coli16Ciprofloxacin32
Mycobacterium tuberculosis4Isoniazid8

Anticancer Activity

The compound has also been evaluated for its anticancer potential against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The results indicate that it induces apoptosis in cancer cells, leading to reduced cell viability.

Cancer Cell LineIC50 (µM)Standard DrugIC50 (µM)
MDA-MB-23110Doxorubicin5
HepG215Cisplatin12

Case Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against resistant strains of Staphylococcus aureus. The findings revealed that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections.

Case Study on Cytotoxic Effects

In a comparative analysis published in Cancer Letters, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The study concluded that this compound exhibited superior activity compared to existing chemotherapeutics, particularly in inducing apoptosis through caspase activation.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Insights :

  • The thioacetamide bridge in the target compound (vs. propanamide in ) enhances sulfur-mediated interactions with enzyme active sites, such as EGFR’s cysteine residues .
  • The m-tolyl group on the imidazole ring (vs. p-tolyl in ) may improve steric compatibility with hydrophobic pockets in kinases like EGFR .
  • Substitution with 5-methylisoxazole (vs. benzothiazole in or quinazoline in ) likely modulates solubility and membrane permeability .

Pharmacological Activity and Selectivity

Anticancer Activity

  • The benzothiazole-imidazole derivatives (e.g., ) show moderate cytotoxicity (IC50 ~15 µg/mL) against glioma and hepatoma cells, comparable to doxorubicin in preliminary assays .
  • In contrast, compound 8b (), with a quinazoline core and m-tolyl ureido group, exhibits nanomolar potency (IC50 = 14.8 nM) against mutant EGFR, a key target in non-small cell lung cancer. This highlights the importance of quinazoline scaffolds in kinase inhibition.

Enzyme-Targeted Activity

  • The target compound’s imidazole-thioacetamide structure resembles compound 8b (), which forms hydrogen bonds with EGFR’s Met793 and Thr854 residues. The thioacetamide sulfur may similarly interact with catalytic cysteine residues in kinases .

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an isoxazole ring and an imidazole moiety, which are known to contribute to various biological activities. Its structure can be represented as follows:

N 5 methylisoxazol 3 yl 2 1 m tolyl 1H imidazol 2 yl thio acetamide\text{N 5 methylisoxazol 3 yl 2 1 m tolyl 1H imidazol 2 yl thio acetamide}

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds derived from bioisosteric replacements have shown varying degrees of inhibition in carrageenan-induced paw edema in animal models. A study reported that certain derivatives inhibited inflammation by up to 53.41%, comparable to standard anti-inflammatory drugs like sodium diclofenac .

Table 1: Anti-inflammatory Activity of Related Compounds

Compound% Inhibition of Paw Edema
Reference Drug (Sodium Diclofenac)53.41%
Compound 2c3.61%
Compound MTB45.77%
Compound 3b51.81%

2. Antimicrobial Activity

The imidazole-containing compounds have been studied for their antimicrobial properties against various pathogens. In a comparative study, certain derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The zone of inhibition varied among compounds, indicating that modifications in the structure can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity Results

CompoundZone of Inhibition (mm)
Compound 5a15 (E. coli)
Compound 5c20 (P. aeruginosa)
Streptomycin (Control)28 (E. coli)

The biological activity of this compound is hypothesized to involve interaction with key molecular targets such as cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Molecular docking studies suggest that certain modifications can enhance binding affinity, leading to improved pharmacological effects .

Case Studies

A notable study investigated the therapeutic potential of imidazole derivatives, including the compound , in treating conditions associated with inflammation and infection. The findings indicated that these compounds could disrupt nitric oxide-dependent pathways involved in inflammation, thereby providing a dual mechanism of action: targeting both inflammatory mediators and microbial pathogens .

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